![molecular formula C13H15N3O4S B3135186 N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine CAS No. 400087-00-5](/img/structure/B3135186.png)
N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine
Overview
Description
N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. This compound has been found to have a unique mechanism of action, which makes it a valuable tool in studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine involves the inhibition of protein-protein interactions. It binds to specific sites on proteins, preventing them from interacting with other proteins. This mechanism of action has been found to be useful in the study of various biological processes, including signal transduction pathways, gene expression, and cell proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine are dependent on the specific proteins it interacts with. It has been found to have a wide range of effects, including the inhibition of cell proliferation, the regulation of gene expression, and the modulation of signal transduction pathways. These effects make it a valuable tool in the study of various biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine in lab experiments is its specificity. It binds to specific sites on proteins, making it a valuable tool in the study of protein-protein interactions. However, its specificity can also be a limitation, as it may not be effective in the study of proteins that do not interact with its binding sites.
Future Directions
There are several future directions for the use of N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine in scientific research. One direction is the development of new compounds that have similar mechanisms of action but are more effective in the study of specific proteins. Another direction is the use of this compound in the development of new drugs that target specific proteins and pathways involved in disease processes. Finally, the use of this compound in the study of protein-protein interactions in complex biological systems, such as cells and tissues, is an area of future research.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine has been used in various scientific research applications. One of the most significant applications of this compound is in the study of protein-protein interactions. It has been found to be a useful tool in the identification of protein-protein interactions and the study of their mechanisms.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-methylsulfonylpyridazin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-19-9-4-5-11(20-2)10(8-9)14-12-6-7-13(16-15-12)21(3,17)18/h4-8H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMYHGRPWRVBBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NN=C(C=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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